1H-indole-5-carbaldehyde oxime

CAS No.: 1018038-45-3; 1402390-75-3

Cat. No.: VC6691267

Molecular Formula: C9H8N2O

Molecular Weight: 160.176

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018038-45-3; 1402390-75-3 |

|---|---|

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.176 |

| IUPAC Name | (NE)-N-(1H-indol-5-ylmethylidene)hydroxylamine |

| Standard InChI | InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6+ |

| Standard InChI Key | HKNZDPSSEHCJLI-IZZDOVSWSA-N |

| SMILES | C1=CC2=C(C=CN2)C=C1C=NO |

Introduction

Structural and Physicochemical Properties

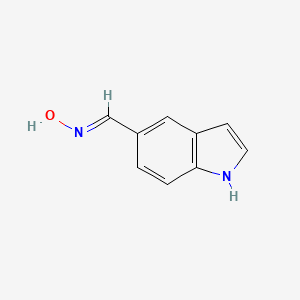

The indole scaffold consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 1H-indole-5-carbaldehyde oxime, the aldehyde oxime group (–CH=N–OH) is attached to the fifth carbon of the benzene ring (Figure 1). This substitution pattern distinguishes it from other isomers, such as 1H-indole-2-carbaldehyde oxime and 1H-indole-3-carbaldehyde oxime, which have been more extensively characterized .

Molecular Characteristics

-

Molecular Formula: C₉H₈N₂O

-

Molecular Weight: 160.17 g/mol

-

IUPAC Name: (NE)-N-(1H-indol-5-ylmethylidene)hydroxylamine

The oxime functional group introduces polarity and hydrogen-bonding capacity, enhancing the compound’s reactivity and potential for interactions with biological targets. Computational studies on similar indole oximes suggest that the syn and anti isomers of the oxime group exhibit distinct electronic profiles, which may influence their binding affinities .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1H-indole-5-carbaldehyde oxime typically involves the oximation of 1H-indole-5-carbaldehyde using hydroxylamine hydrochloride (NH₂OH·HCl) under controlled conditions. A general procedure adapted from methodologies reported for indole-3-carbaldehyde oximes is outlined below:

-

Reaction Setup:

-

Dissolve 1H-indole-5-carbaldehyde in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran).

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or NaOH) to facilitate the nucleophilic addition of the hydroxylamine to the aldehyde group.

-

Stir the mixture at 0–25°C for 2–4 hours.

-

-

Isolation and Purification:

-

Acidify the reaction mixture to precipitate the oxime product.

-

Filter and recrystallize the crude product using a suitable solvent system.

-

Key Variables:

-

pH: Acidic conditions favor the formation of the syn isomer, while neutral conditions may yield anti isomers, albeit with lower stability .

-

Solvent: Ethanol and water mixtures are commonly used to balance solubility and reaction kinetics.

Analytical Characterization

Modern spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy:

-

Stretching vibrations for the C=N bond (≈1600 cm⁻¹) and O–H bond (≈3200 cm⁻¹) are characteristic of oximes.

-

-

Mass Spectrometry (MS):

-

Molecular ion peaks at m/z 160.17 confirm the molecular weight.

-

Biological Activities and Mechanistic Insights

While direct studies on 1H-indole-5-carbaldehyde oxime are scarce, its structural analogs have demonstrated notable biological activities, providing a basis for hypothesizing its potential applications.

Enzyme Inhibition

Indole derivatives are known to inhibit enzymes involved in critical metabolic pathways. For example:

-

Urease Inhibition: N-substituted indole-3-carbaldehyde oximes exhibit potent urease inhibitory activity (IC₅₀ = 0.03–0.05 mM), surpassing the reference inhibitor thiourea (IC₅₀ = 0.24 mM) . The oxime group’s ability to coordinate with nickel ions in the urease active site is a proposed mechanism .

-

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: Indole-2-carbaldehyde oximes show moderate IDO1 inhibition, a target in cancer immunotherapy.

Hypothesized Mechanism for 1H-Indole-5-Carbaldehyde Oxime:

The compound may interact with enzyme active sites through:

-

Hydrogen Bonding: Between the oxime hydroxyl and catalytic residues.

-

Metal Coordination: If the target enzyme contains metal ions (e.g., Ni²⁺ in urease).

Comparative Analysis of Indole Carbaldehyde Oximes

Table 1 highlights structural and functional differences between 1H-indole-5-carbaldehyde oxime and its positional isomers.

Table 1: Comparative Properties of Indole Carbaldehyde Oximes

Future Research Directions

-

Comprehensive Bioactivity Profiling: Systematic evaluation of 1H-indole-5-carbaldehyde oxime against enzymatic and cellular targets.

-

ADME Studies: Pharmacokinetic assessments to determine absorption, distribution, and metabolic stability.

-

Computational Modeling: Density functional theory (DFT) calculations to predict reactivity and binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume